molecular formula C11H13BrO2 B14496872 Methyl 3-[3-(bromomethyl)phenyl]propanoate CAS No. 63264-66-4

Methyl 3-[3-(bromomethyl)phenyl]propanoate

Cat. No.: B14496872
CAS No.: 63264-66-4
M. Wt: 257.12 g/mol
InChI Key: NUOVXJZFSJCKNG-UHFFFAOYSA-N
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Description

Methyl 3-[3-(bromomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13BrO2. It is also known as benzenepropanoic acid, 3-(bromomethyl)-, methyl ester. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[3-(bromomethyl)phenyl]propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-[3-(bromomethyl)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(bromomethyl)phenyl]propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylpropanoates with various functional groups replacing the bromomethyl group.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 3-[3-(bromomethyl)phenyl]propanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 3-[3-(bromomethyl)phenyl]propanoate involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups. This reactivity makes it a valuable intermediate in organic synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-bromophenyl)propanoate: Similar in structure but lacks the bromomethyl group.

    Methyl 3-bromo-2-(bromomethyl)propanoate: Contains an additional bromine atom on the propanoate chain.

    Methyl 3-(4-bromophenyl)propanoate: The bromine atom is positioned differently on the phenyl ring.

Uniqueness

Methyl 3-[3-(bromomethyl)phenyl]propanoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

63264-66-4

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

methyl 3-[3-(bromomethyl)phenyl]propanoate

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8H2,1H3

InChI Key

NUOVXJZFSJCKNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)CBr

Origin of Product

United States

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